Phosphoramidous acid

Description

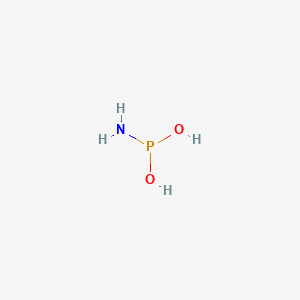

Structure

3D Structure

Properties

CAS No. |

14809-11-1 |

|---|---|

Molecular Formula |

H4NO2P |

Molecular Weight |

81.011 g/mol |

IUPAC Name |

aminophosphonous acid |

InChI |

InChI=1S/H4NO2P/c1-4(2)3/h2-3H,1H2 |

InChI Key |

SXADIBFZNXBEGI-UHFFFAOYSA-N |

SMILES |

NP(O)O |

Canonical SMILES |

NP(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phosphoramidous Acid and Its Diverse Derivatives

Direct Synthesis Approaches to Parent Phosphoramidous Acid

The synthesis of the parent this compound and its simple derivatives often involves the controlled reaction of phosphorus halides with amine sources. These foundational methods provide the basis for more complex functionalizations.

The most common and direct route to phosphoramidous derivatives involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a primary or secondary amine. thieme-connect.comthieme-connect.de This reaction is generally performed in the presence of a base, such as triethylamine, to neutralize the hydrogen halide byproduct. thieme-connect.com The initial reaction often yields an aminophosphorodichloride (R₂NPCl₂), a versatile intermediate that can be subsequently reacted with alcohols or other nucleophiles. thieme-connect.com For instance, reacting the appropriate amine with PCl₃ and a base, followed by treatment with a diol, is a standard procedure for generating phosphoramidite (B1245037) ligands. researchgate.net

Alternatively, the amine can be reacted with the phosphorus source to produce dichloroaminophosphines, which are then treated with a diol to furnish the desired phosphoramidite. thieme-connect.com These methods leverage readily available and inexpensive starting materials to construct the core P-N bond characteristic of this class of compounds.

Further functionalization of the this compound scaffold can be achieved through various procedures, including alkylation, to introduce specific properties or create advanced intermediates. While direct alkylation of the parent acid is less common, related P(III) compounds are subject to various modifications. For example, in the synthesis of complex molecules and prodrugs, alkylation of related phosphonate (B1237965) or phosphate (B84403) intermediates is a key step. acs.org Procedures often involve the use of alkyl halides to introduce moieties like pivaloyloxymethyl (POM) groups. acs.orgnih.gov

Friedel-Crafts alkylation reactions have also been demonstrated with substrates containing cyclopropyl (B3062369) rings adjacent to a hydroxyl group, which rearrange under acidic conditions to form cations that subsequently alkylate an arene nucleophile. acs.org These functionalization strategies highlight the versatility of phosphorus-containing scaffolds in accessing a wide array of substituted derivatives.

Routes from Phosphorus Halides and Amine Precursors

Synthesis of Chiral this compound Derivatives

The development of asymmetric catalysis has heavily relied on the design of enantiopure ligands, with chiral phosphoramidites emerging as a "privileged" class due to their modularity, tunability, and effectiveness in a wide range of transformations. nih.govsemanticscholar.org

The synthesis of enantiopure phosphoramidites is a cornerstone of modern asymmetric catalysis. acs.org These chiral ligands are typically prepared from enantiopure precursors, such as amino alcohols or, more commonly, chiral diols. nih.gov The general approach involves reacting a chiral backbone with a phosphorus source and an amine, allowing for systematic variation of the ligand's steric and electronic properties. semanticscholar.org The resulting phosphoramidites are often characterized by ³¹P NMR spectroscopy to confirm their structure and purity, with diastereomers often being distinguishable by their unique chemical shifts. researchgate.net

Among the most successful backbones for chiral phosphoramidite synthesis are the C₂-symmetric diols BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). thieme-connect.comnih.gov These scaffolds provide a well-defined chiral environment around the metal center in a catalytic complex. researchgate.net The synthesis typically proceeds in two steps: first, the chiral diol (e.g., BINOL) is reacted with phosphorus trichloride to form a chiral phosphorochloridite intermediate. thieme-connect.com This intermediate is then reacted with a selected primary or secondary amine to yield the final phosphoramidite ligand. thieme-connect.com This robust methodology has been used to generate a vast number of highly effective ligands for enantioselective reactions. nih.govsemanticscholar.org

Table 1: Examples of Chiral Phosphoramidite Ligands Synthesized from a D-Mannitol Derived Diol This table is based on data for ligands L1-L8 synthesized from a common chiral diol scaffold derived from D-mannitol, showcasing the effect of different amine moieties on the ³¹P NMR chemical shift.

| Ligand | Amine Moiety | Yield (%) | ³¹P NMR (δ, ppm) (Major Isomer) |

| L1 | Diethylamine | 55 | 127.2 |

| L2 | Di-p-tolylamine | 35 | 131.5 |

| L3 | Piperidine | 45 | 146.5 |

| L4 | Pyrrolidine | 40 | 147.2 |

| L5 | Morpholine | 65 | 146.9 |

| L6 | N-Methylaniline | 60 | 138.9 |

| L7 | Indoline | 58 | 140.2 |

| L8 | 1,2,3,4-Tetrahydroisoquinoline | 55 | 141.5 |

| Data derived from research on phosphoramidite ligands from D-mannitol. researchgate.net |

Design and Preparation of Enantiopure Phosphoramidites

Modular Assembly for Ligand Libraries

The synthetic strategy for phosphoramidites is inherently modular, making it exceptionally well-suited for combinatorial approaches and the creation of ligand libraries. nih.govsemanticscholar.org By combining a small number of chiral diols (e.g., different BINOL or TADDOL derivatives) with a large and diverse set of amines, hundreds of unique ligands can be rapidly synthesized in parallel. rug.nlresearchgate.net This approach allows for high-throughput screening to identify the optimal ligand for a specific catalytic transformation, accelerating the discovery of new and efficient catalysts. rug.nl Automated protocols have been developed to prepare and screen libraries of phosphoramidites without the need for purification of each individual ligand, making even ligands derived from primary amines, which can be unstable, readily accessible for evaluation. rug.nl

Table 2: Illustrative Modular Assembly of a Phosphoramidite Library This table conceptualizes how a library can be constructed by combining different chiral diols and amines.

| Amine 1 (e.g., Diethylamine) | Amine 2 (e.g., Piperidine) | Amine 3 (e.g., (R)-1-Phenylethylamine) | |

| (R)-BINOL Backbone | Ligand A1 | Ligand A2 | Ligand A3 |

| (S)-BINOL Backbone | Ligand B1 | Ligand B2 | Ligand B3 |

| (R,R)-TADDOL Backbone | Ligand C1 | Ligand C2 | Ligand C3 |

| This table illustrates the modular concept for generating diverse ligand libraries. rug.nlresearchgate.net |

Stereoselective Synthesis of P-Stereogenic Phosphoramidous Compounds

The synthesis of phosphoramidous compounds with a stereogenic phosphorus center (P-stereogenic) is a significant area of research due to their application as chiral ligands in asymmetric catalysis and as key components of therapeutic agents. researchgate.net Achieving high stereoselectivity in these syntheses is crucial for their effectiveness.

Existing methods for creating P-stereogenic centers have primarily focused on diastereoselective approaches. researchgate.net However, the development of catalytic enantioselective methods remains a key objective. researchgate.net One strategy involves the ring-opening of bulky oxazaphospholidines. This method has been shown to be a highly diastereoselective and efficient route to P-stereogenic bulky alkyl and aryl aminophosphines. nih.gov The reaction proceeds with an inversion of configuration at the phosphorus center, a phenomenon attributed to the presence of a free NH functionality that facilitates the nucleophilic attack in an SN2@P-type process. nih.gov

Another approach is the desymmetrizing enantioselective bromination of bisphenol phosphine (B1218219) oxides, which can be achieved using a chiral squaramide catalyst. researchgate.net This method provides access to a variety of chiral bisphenol phosphine oxides. researchgate.net Furthermore, a two-stage enantioselective strategy has been developed that relies on the sequential nucleophilic substitution of enantiotopic leaving groups from a pro-chiral P(V) precursor, utilizing a bifunctional iminophosphorane (BIMP) superbase catalyst. researchgate.net

The table below summarizes some reported methods for the stereoselective synthesis of P-stereogenic compounds.

| Method | Catalyst/Reagent | Key Feature |

| Ring-opening of oxazaphospholidines | Organometallic reagents | Inversion of configuration at the phosphorus center. nih.gov |

| Desymmetrizing asymmetric bromination | Chiral squaramide | Enantioselective functionalization of bisphenol phosphine oxides. researchgate.net |

| Sequential nucleophilic substitution | Bifunctional iminophosphorane (BIMP) superbase | Catalytic and highly enantioselective desymmetrization of phosphonate esters. researchgate.net |

| Reaction of (R)- and (S)-dicyclohexylidene-D-glucose methyl phenyl phosphinates | Metal amides | Diversified reactivity leading to various phosphinamides. doi.org |

| Asymmetric Appel process | Oxalyl chloride and chiral non-racemic alcohol | One-pot synthesis from racemic phosphine oxides. rsc.org |

Synthesis of this compound Esters and Amides

Esterification and Transesterification Reactions

Esterification of phosphoramidous acids is a fundamental transformation for the synthesis of various derivatives. The Fischer esterification, a classic method, involves reacting the parent carboxylic acid with an alcohol under acidic catalysis. ucalgary.ca This equilibrium-driven reaction can be pushed to completion by using an excess of one reactant or by removing the water byproduct. ucalgary.ca For acid-sensitive substrates, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative. commonorganicchemistry.com

Transesterification, the exchange of the alcohol group of an ester, is another important method. It is commonly used in the production of biodiesel from triglycerides. mdpi.comunusida.ac.id This process typically involves reacting a carboxylic acid ester with an alcohol in the presence of a catalyst, such as sodium methoxide. google.com The reaction can be driven to completion by using a large excess of the reactant alcohol. google.com Research has also explored the use of scandium(III) triflate as a catalyst for the direct transesterification of carboxylic esters. organic-chemistry.org

The synthesis of specific esters, such as diallyl N,N-diisopropylphosphoramidite, employs a phosphitylation reaction and is used in the preparation of peptide substrates and various pharmacologically active molecules. sigmaaldrich.com

Amidation Reactions and Phosphorodiamidous Esters

Amidation reactions of this compound derivatives lead to the formation of phosphorodiamidous esters and other amides. These reactions are crucial for synthesizing compounds with applications in medicinal chemistry and materials science. For instance, aryloxyphosphoramidate prodrugs, known as "ProTides," contain a phosphorus atom bonded to both an amino acid ester and an aryloxy group. acs.orgnih.gov Their synthesis often involves the coupling of an amino acid ester with a phosphoryl chloride derivative. acs.org

The synthesis of phosphorodiamidous esters can be achieved through the reaction of this compound esters with α-halocarbonyl compounds. ksu.kz The reaction of ethyl phosphorodiamidite with chloroacetone (B47974), for example, yields a mixture of a phosphorodiamidic halide and a vinyl phosphate. ksu.kz The reaction of alkyl phosphorodiamidites with alkyl chloroacetates has been reported to exclusively produce vinyl phosphates. ksu.kz

The synthesis of N-acylphosphoramidates can be achieved through a copper-catalyzed oxidative cross-coupling reaction of dialkyl-H-phosphonates and amides. nih.gov This method demonstrates the versatility of transition metal catalysis in forming P-N bonds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. mdpi.comnih.gov

Atom-Efficient Reaction Design

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. huarenscience.com In the context of this compound synthesis, this involves designing synthetic routes that minimize waste generation. huarenscience.com Strategies include reducing the number of synthetic steps and exploring catalytic reactions that proceed with high efficiency. huarenscience.com For example, one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can significantly improve atom economy by reducing the need for purification of intermediates. nanobioletters.com

Exploration of Sustainable Solvents and Catalysts

The choice of solvents and catalysts plays a crucial role in the environmental footprint of a chemical process. umontreal.ca

Sustainable Solvents:

Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of more environmentally benign alternatives. orientjchem.orgresearchgate.netrsc.org These include:

Water: A non-toxic, non-flammable, and readily available solvent. orientjchem.orgrsc.org

Supercritical Fluids: Such as supercritical carbon dioxide (scCO2), which can be easily removed from the reaction mixture by depressurization. orientjchem.orgrsc.org

Ionic Liquids: Salts that are liquid at low temperatures, offering low volatility and tunable properties. orientjchem.orgresearchgate.netrsc.org

Bio-based Solvents: Derived from renewable resources, such as Cyrene, which has shown promise as a substitute for DMF in amide bond synthesis. orientjchem.orgmdpi.com

Deep Eutectic Solvents (DESs): Mixtures of compounds that have a lower melting point than the individual components, offering biodegradability and low cost. orientjchem.orgresearchgate.net

In some cases, solvent-free reaction conditions, such as mechanochemical grinding, can be employed to further reduce environmental impact. mdpi.com

Sustainable Catalysts:

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. umontreal.camdpi.com Key trends in sustainable catalysis include:

Biocatalysts: Enzymes offer high specificity and operate under mild, aqueous conditions. umontreal.carsc.orgresearchgate.net

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and can be easily separated and recycled, reducing waste and product contamination. umontreal.ca This includes catalysts immobilized on solid supports and nanoparticle catalysts. umontreal.canih.gov

Earth-Abundant Metal Catalysts: Replacing rare and toxic heavy metal catalysts with those based on abundant and less toxic metals like iron and copper is a key goal. huarenscience.com Copper-catalyzed reactions, for example, have been used for the synthesis of N-acylphosphoramidates and 1,2,4-thiadiazoles. nih.govmdpi.com

Natural Acid Catalysts: Fruit juices, such as lemon juice, which are weakly acidic, have been explored as green catalysts in organic synthesis. nanobioletters.com

The following table provides examples of green solvents and catalysts used in various chemical syntheses.

| Category | Example | Application | Reference |

| Solvents | |||

| Water | Green solvent for various reactions. | orientjchem.orgrsc.org | |

| Supercritical CO2 | Alternative to organic solvents in reactions and separations. | orientjchem.orgrsc.org | |

| Ionic Liquids | Solvents for catalysis and separation processes. | orientjchem.orgresearchgate.netrsc.org | |

| Cyrene | Green solvent for amide and peptide synthesis. | mdpi.com | |

| Deep Eutectic Solvents (DESs) | Used in metal extraction and synthesis. | orientjchem.orgresearchgate.net | |

| Catalysts | |||

| Enzymes (Biocatalysts) | Highly specific catalysts for various transformations. | umontreal.carsc.orgresearchgate.net | |

| Heterogeneous Catalysts | Easily separable and recyclable catalysts. | umontreal.canih.gov | |

| Copper-based Catalysts | Earth-abundant metal catalysts for cross-coupling reactions. | nih.govhuarenscience.commdpi.com | |

| Fruit Juice (e.g., Lemon Juice) | Natural acid catalyst for organic synthesis. | nanobioletters.com |

Waste Minimization and Recycling Strategies

The manufacturing of oligonucleotides, which heavily relies on phosphoramidite chemistry, has historically been associated with significant waste generation and the use of hazardous materials. acs.orgsusupport.com Consequently, a considerable focus has been placed on developing greener and more sustainable synthetic methodologies. iupac.orgresearchgate.net Key strategies for waste minimization and recycling in the context of this compound-based synthesis include solvent reduction and recycling, recovery of valuable materials, and the use of more environmentally benign reagents. iupac.orgnih.govhuarenscience.com

Significant progress has been made in reducing solvent consumption, which is a major contributor to the high Process Mass Intensity (PMI) of oligonucleotide synthesis. nih.govbachem.comexpresspharma.in For instance, the replacement of hazardous solvents like dichloromethane (B109758) with greener alternatives such as toluene (B28343) has been successfully implemented. iupac.org Furthermore, innovative purification techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) have demonstrated a reduction in solvent use by over 30% through the continuous recycling of mixed fractions. bachem.comexpresspharma.in Another approach involves a hybrid solid-phase and solution-phase synthesis that utilizes liquid anchor molecules or "tags" instead of solid resins, which can potentially halve the PMI contribution from solvents by eliminating excessive washing steps. bachem.comexpresspharma.in

Efforts have also been directed towards the recovery and reuse of high-cost materials. iupac.orgresearchgate.net A notable example is the development of a two-step protocol to capture and regenerate the 4,4'-dimethoxytrityl (DMT) protecting group, which constitutes about 35% of the weight of a nucleoside phosphoramidite. iupac.orgresearchgate.net This process involves neutralizing the DMT cation to DMT alcohol, followed by chlorination to furnish DMT chloride, which can be reused in the preparation of 5'-O-protected nucleosides. iupac.orgresearchgate.net Additionally, methodologies for the reuse of excess phosphoramidite monomers from the waste stream have been explored to improve atom economy. iupac.org The development of reusable solid supports, such as those functionalized with a hydroquinone-O,O′-diacetic acid (Q-Linker), also contributes to waste reduction by allowing the support to be re-derivatized and reused without needing to open the synthesis column. researchgate.net

The replacement of hazardous reagents is another cornerstone of greening the phosphoramidite method. iupac.orgtechnologynetworks.com For example, 1H-tetrazole, a commonly used but potentially explosive coupling activator, has been successfully substituted with safer alternatives like pyridinium (B92312) trifluoroacetate (B77799) (PTFA) in combination with N-methylimidazole. iupac.org Enzymatic DNA synthesis (EDS) presents a promising alternative to traditional phosphoramidite chemistry, as it avoids the use of toxic reagents and the generation of hazardous waste altogether. technologynetworks.comlabconscious.com

| Strategy | Approach | Key Benefit(s) |

| Solvent Management | Replacement of hazardous solvents (e.g., dichloromethane with toluene). iupac.org | Reduced toxicity and improved environmental profile. iupac.org |

| Continuous chromatography (e.g., MCSGP). bachem.comexpresspharma.in | Over 30% reduction in solvent consumption, increased productivity. bachem.comexpresspharma.in | |

| Hybrid solid-solution phase synthesis. bachem.comexpresspharma.in | Significant reduction in solvent usage by minimizing washing steps. bachem.comexpresspharma.in | |

| Material Recovery | Recovery and regeneration of DMT protecting groups. iupac.orgresearchgate.net | Improved atom economy and cost-efficiency. iupac.orgresearchgate.net |

| Reuse of excess phosphoramidite monomers. iupac.org | Reduced waste and improved cost-effectiveness. iupac.org | |

| Reusable solid supports (e.g., with Q-linker). researchgate.net | Minimized solid waste and reduced operational costs. researchgate.net | |

| Reagent Substitution | Replacement of 1H-tetrazole with safer activators (e.g., PTFA). iupac.org | Enhanced safety and accident prevention. iupac.org |

| Enzymatic DNA Synthesis (EDS). technologynetworks.comlabconscious.com | Elimination of hazardous reagents and waste. technologynetworks.comlabconscious.com |

Solid-Phase Synthesis of this compound Building Blocks

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, offering a rapid and automated method for creating nucleic acid fragments with defined sequences. wikipedia.org This technique involves the sequential coupling of phosphoramidite building blocks to a growing chain that is covalently attached to an insoluble solid support. umich.edu

Application in Oligonucleotide Synthesis (Phosphoramidite Method)

The phosphoramidite method, introduced in the early 1980s, has become the gold standard for the chemical synthesis of DNA and RNA due to its high efficiency and the stability of the phosphoramidite monomers. vapourtec.combiosearchtech.com The process is a cyclic procedure, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis typically proceeds in the 3' to 5' direction. sigmaaldrich.com A standard synthesis cycle involves four key chemical steps: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.comtwistbioscience.com

The success of the phosphoramidite method hinges on the use of nucleoside phosphoramidites where all reactive functional groups, except for the one intended to react, are protected. wikipedia.orgumich.edu These protecting groups prevent unwanted side reactions during synthesis. biosearchtech.com

A typical nucleoside phosphoramidite building block has several key protecting groups:

5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow for the coupling of the next monomer. wikipedia.orgumich.edu

Exocyclic Amino Groups: The amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent reactions at these sites. wikipedia.org Common protecting groups include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. biosearchtech.comwikipedia.org Acetyl (Ac) is also frequently used for cytosine. biosearchtech.com For sensitive applications, "mild" protecting groups like phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) are employed. biosearchtech.com

Phosphite (B83602) Group: The phosphorus atom is protected by a base-labile 2-cyanoethyl group. This group prevents undesirable side reactions at the phosphorus center during the synthesis cycles and is removed during the final deprotection step. wikipedia.orgatdbio.com

2'-Hydroxyl Group (for RNA synthesis): The 2'-hydroxyl group of ribonucleosides is significantly more reactive than the 3'- and 5'-hydroxyls and requires a robust protecting group to prevent isomerization and chain cleavage during synthesis. nih.gov Commonly used groups include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM). nih.gov Other strategies involve the use of groups like 2'-ACE (Acid-labile orthoester). horizondiscovery.com

The development of these protected phosphoramidites was a critical innovation that led to the high coupling efficiencies and fidelity of modern oligonucleotide synthesis. vapourtec.comrsc.org

| Component | Protecting Group | Purpose |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl (DMT) | Transient protection, removed at the start of each cycle to allow chain elongation. wikipedia.orgumich.edu |

| Exocyclic Amino (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) | Prevents side reactions at the nucleobase. biosearchtech.comwikipedia.org |

| Phosphite | 2-Cyanoethyl | Prevents unwanted reactions at the phosphorus atom. wikipedia.orgatdbio.com |

| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl (TBDMS), TOM, ACE | Prevents isomerization and cleavage during RNA synthesis. nih.govhorizondiscovery.com |

Coupling Step: This is the crucial chain-building reaction. After the removal of the 5'-DMT group from the support-bound nucleoside, the next nucleoside phosphoramidite is introduced along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole. sigmaaldrich.combiosearchtech.comumich.edu The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group, and acts as a nucleophilic catalyst. atdbio.compsu.edu The free 5'-hydroxyl group of the support-bound chain then performs a nucleophilic attack on the phosphorus atom of the activated phosphoramidite. sigmaaldrich.comatdbio.com This displaces the protonated diisopropylamine (B44863) and forms a new, albeit unstable, phosphite triester linkage. atdbio.compsu.edu The reaction is very rapid, often reaching completion in under a minute for deoxynucleosides. wikipedia.org

Oxidation Step: The newly formed phosphite triester linkage is unstable to the acidic conditions of the subsequent detritylation step and must be stabilized. sigmaaldrich.combiotage.com This is achieved by oxidizing the P(III) species to a more stable P(V) phosphate triester. sigmaaldrich.combiotage.com The most common oxidizing agent is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. wikipedia.orgbiosearchtech.combiotage.com The iodine and water react with the phosphite triester to form the tetracoordinated phosphate triester, which is protected by the 2-cyanoethyl group. sigmaaldrich.comatdbio.com This oxidation step renders the internucleosidic linkage stable for the remainder of the synthesis. biotage.com

A primary challenge in oligonucleotide synthesis is ensuring that the protecting groups are stable throughout the many cycles of the synthesis but can be removed efficiently and without damaging the final oligonucleotide product. wikipedia.org For RNA synthesis, the choice of the 2'-hydroxyl protecting group is particularly critical, as it can sterically hinder the coupling reaction, leading to longer reaction times and lower yields compared to DNA synthesis. wikipedia.orgnih.gov

Innovations in this area focus on developing protecting groups that offer a better balance of stability and lability. For nucleobases, "fast-deprotecting" groups have been developed that can be removed under milder conditions or in shorter times, which is beneficial for the synthesis of oligonucleotides containing sensitive modifications. glenresearch.com For example, using aqueous methylamine (B109427) instead of ammonium (B1175870) hydroxide (B78521) can significantly reduce deprotection times. umich.edu

For the 2'-hydroxyl group in RNA synthesis, several innovative protecting groups have been introduced to improve coupling efficiency. Flexible acetal-based groups like 2-nitrobenzyloxymethyl (2-NBOM) have been shown to allow for coupling rates comparable to those of DNA synthesis. acs.org Another novel approach is the use of an O6-tert-butyl/N2-tert-butyloxycarbonyl protection scheme for guanosine (B1672433) phosphoramidites, which offers a more efficient synthetic route for preparing 2'-modified guanosine building blocks. nih.gov The development of base-labile Fmoc-protected phosphoramidites has also enabled the synthesis of oligonucleotides with base-labile modifications. mdpi.com

| Challenge | Innovative Strategy | Benefit |

| Slow deprotection / harsh conditions | Use of "fast-deprotecting" groups (e.g., Pac, iPr-Pac). biosearchtech.com | Milder deprotection conditions, suitable for sensitive oligonucleotides. biosearchtech.com |

| Use of alternative deprotection reagents (e.g., aqueous methylamine). umich.edu | Significantly reduced deprotection times. umich.edu | |

| Slow coupling in RNA synthesis | Development of flexible 2'-OH protecting groups (e.g., 2-NBOM). acs.org | Coupling efficiencies and rates approaching those of DNA synthesis. acs.org |

| Difficult synthesis of modified building blocks | Novel protection schemes for specific bases (e.g., O6-tert-butyl/N2-Boc for guanosine). nih.gov | More efficient synthesis of modified phosphoramidites. nih.gov |

| Synthesis of base-labile oligonucleotides | Development of Fmoc-protected phosphoramidites. mdpi.com | Enables incorporation of modifications that are sensitive to standard deprotection conditions. mdpi.com |

Mechanistic Insights into Solid-Phase Coupling and Oxidation Steps

Linker-Based Strategies for Solid-Phase Immobilization

The oligonucleotide is attached to the solid support via a linker, a chemical moiety that must be stable throughout the synthesis but cleavable under specific conditions to release the final product. umich.eduatdbio.com The choice of linker is crucial as it dictates the conditions for the final cleavage and deprotection steps. umich.edu

The most common linker for standard oligonucleotide synthesis is a succinyl linker, which attaches the 3'-hydroxyl of the first nucleoside to an aminopropyl-functionalized solid support. atdbio.com This linker is cleaved by treatment with concentrated ammonium hydroxide. atdbio.com

"Universal" linkers have become widely used because they eliminate the need for a specific nucleoside-derivatized solid support for each synthesis. wikipedia.orgacs.org These non-nucleosidic linkers are attached to the support, and the first nucleoside phosphoramidite is coupled to the linker in the first synthesis cycle. wikipedia.org Cleavage from a universal support typically involves a mechanism that results in a free 3'-hydroxyl group on the oligonucleotide. wikipedia.org

Cleavable linkers are also instrumental in more advanced applications. google.com For example, safety-catch linkers are stable under a range of conditions but can be "activated" by a specific chemical transformation, rendering them labile for cleavage. mdpi.com Multidetachable or multiply cleavable linkers allow for the release of the synthesized product under different sets of conditions, which can be useful for producing different C-terminal functionalities or for analytical purposes. capes.gov.bracs.org Tandem oligonucleotide synthesis (TOS) utilizes cleavable linkers to synthesize multiple oligonucleotides in a single continuous run on one solid support. chemistryviews.org The oligonucleotides are synthesized as a single long chain interspersed with cleavable linkers, which are then cleaved post-synthesis to release the individual products. chemistryviews.org A commercially available 2,2′-sulfonyldiethylene linker has been shown to be effective for this purpose in both DNA and RNA synthesis. chemistryviews.org

| Linker Type | Description | Application |

| Succinyl Linker | Connects the 3'-OH of the first nucleoside to an amino-functionalized support. atdbio.com | Standard oligonucleotide synthesis. atdbio.com |

| Universal Linker | A non-nucleosidic linker that allows the first nucleoside to be added during the first coupling cycle. wikipedia.orgacs.org | Simplifies the synthesis process by eliminating the need for specific pre-derivatized supports. wikipedia.org |

| Safety-Catch Linker | Stable until chemically "activated," then becomes labile for cleavage. mdpi.com | Synthesis of peptides and other molecules requiring orthogonal cleavage strategies. mdpi.com |

| Multiply Cleavable Linker | Can be cleaved under different, specific conditions to release products with different functionalities. capes.gov.bracs.org | Combinatorial chemistry, generation of compound libraries. acs.org |

| Tandem Synthesis Linker | Connects multiple oligonucleotides in a single, long chain for simultaneous synthesis. chemistryviews.org | Increased throughput and reduced consumption of reagents and solid support. chemistryviews.org |

Reactivity and Mechanistic Investigations of Phosphoramidous Acid Species

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in phosphoramidous acid derivatives possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity drives its reactions with a variety of electrophilic species.

Reactions with Electrophiles: Halides and Carbonyl Compounds

This compound esters react with alkyl and acyl halides. ksu.kz The reaction with acyl halides can proceed through two main pathways: the Arbuzov reaction, leading to phosphonates, or substitution at the phosphorus atom, which preserves its coordination number. ksu.kz Studies on the reactions of this compound esters with α-halocarbonyl compounds, such as chloro- and bromoacetone (B165879), have shown the formation of both phosphonate (B1237965) (Abramov product) and phosphate (B84403) (Perkow product) structures. ksu.kz For instance, the reaction of tert-butyl phosphorodiamidite with chloroacetone (B47974) yields phosphorodiamidic chloride and vinyl phosphorodiamidate. ksu.kz Similarly, ethyl phosphorodiamidite reacts with chloroacetone to produce a mixture of the same products. ksu.kz

The reaction of this compound esters with α-halocarbonyl compounds can be influenced by the nature of the reactants and the reaction conditions. For example, the reaction of tert-butyl phosphorodiamidite with bromoacetone results in phosphorodiamidic bromide as the primary product. ksu.kz It is believed that these reactions proceed through a P-acylated intermediate. ksu.kz

The Abramov reaction describes the addition of phosphites to carbonyl compounds to form α-hydroxy phosphonates. wikipedia.org This reaction involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.org While simple ketones and aldehydes readily participate in this reaction, phosphites also add to α,β-unsaturated ketones and aldehydes. wikipedia.org

| Reactants | Products | Reaction Type |

| This compound esters and acyl halides | Phosphonates and/or substitution products | Arbuzov reaction/Substitution |

| tert-butyl phosphorodiamidite and chloroacetone | Phosphorodiamidic chloride and vinyl phosphorodiamidate | Perkow/Substitution |

| Ethyl phosphorodiamidite and chloroacetone | Phosphorodiamidic chloride and vinyl phosphorodiamidate | Perkow/Substitution |

| tert-butyl phosphorodiamidite and bromoacetone | Phosphorodiamidic bromide | Substitution |

| Phosphites and carbonyl compounds | α-hydroxy phosphonates | Abramov reaction |

Fluorophosphorylation and Hydrolysis Mechanisms

Fluorophosphorylation involves the transfer of a difluorophosphoryl group. smolecule.com For example, phosphoramidous difluoride can undergo fluorophosphorylation reactions. smolecule.com

The hydrolysis of this compound derivatives is a critical reaction. In the presence of water, compounds like phosphoramidous difluoride can hydrolyze to form phosphoric acid derivatives. smolecule.com The mechanism of hydrolysis of phosphoramidic acid has been a subject of study. rsc.org At neutral pH, the hydrolysis of some cyclic acylphosphoramidates appears to proceed through two concurrent mechanisms: nucleophilic attack on the carbonyl carbon and a mechanism involving P-O bond cleavage. researchgate.net This dual pathway is supported by evidence of both C-O and P-O bond cleavage. researchgate.net The hydrolysis of phosphinates and phosphonates can occur under both acidic and basic conditions. nih.gov

Oxidative Transformations of Phosphoramidous Compounds

Phosphoramidous compounds, which feature phosphorus in a lower oxidation state (P(III)), can be oxidized to more stable P(V) species. This transformation is a cornerstone of their application in chemical synthesis, particularly in the formation of phosphoramidates and phosphates.

Conversion to Phosphoramidates and Phosphates

Phosphitylation with P(III) reagents, such as phosphoramidites, followed by oxidation is a widely used method for phosphorylation. entegris.com This two-step process is often preferred over using P(V) reagents directly due to the higher reactivity of the P(III) species. entegris.com The oxidation of the intermediate phosphite (B83602) yields the desired phosphoramidate (B1195095) or phosphate. entegris.comresearchgate.net

Several oxidizing agents can be employed for this conversion. Traditional methods often use iodine in the presence of water. entegris.com However, for sensitive substrates, milder oxidants like m-chloroperoxybenzoic acid (mCPBA) are utilized. entegris.com Other methods for synthesizing phosphoramidates include oxidative cross-coupling reactions of H-phosphonates with amines in the presence of reagents like trichloroisocyanuric acid or carbon tetrachloride. nih.gov Iodine can also catalyze the dehydrogenative cross-coupling of diethyl H-phosphonate and amines to form phosphoramidates. nih.gov

The conversion of phosphonates to phosphates is a biologically significant process. nih.gov In some bacteria, methylphosphonate (B1257008) is converted to phosphate and methane. nih.gov This transformation involves a series of enzymatic steps, including the reaction of methylphosphonate with MgATP. nih.gov

Stereochemical Aspects of Oxidation at Phosphorus

When the phosphorus center in a phosphoramidous compound is chiral, the oxidation step can proceed with either retention or inversion of configuration, or with racemization. The stereochemical outcome of the oxidation is crucial in the synthesis of stereochemically defined phosphate analogs, which are important in medicinal chemistry and chemical biology.

Research has shown that the oxidation of P-chiral phosphinoselenoic chlorides with optically active lithium amides can proceed with a predominant inversion of configuration at the phosphorus atom, although some retention of stereochemistry is also observed. researchgate.net The specific stereochemical course can be influenced by the reagents and reaction conditions. The development of methods for the stereocontrolled synthesis of glycosyl boranophosphates, which are precursors to glycosyl phosphates, highlights the importance of controlling the stereochemistry at the phosphorus center. glycoforum.gr.jp

Rearrangement Reactions Involving Phosphoramidous Intermediates

Phosphoramidous intermediates can participate in various rearrangement reactions, leading to structurally diverse products. One notable example is the ksu.kzsmolecule.com-phospha-Brook rearrangement, which is a variation of the Brook rearrangement. mdpi.com This reaction involves the migration of a phosphonyl group from a carbon atom to an oxygen atom in an α-hydroxyphosphonate, resulting in an α-phosphonyloxy ester. mdpi.com

Mechanistic studies suggest that these rearrangements can be initiated by the deprotonation of a phosphite followed by addition to a carbonyl compound. mdpi.com For instance, a three-component asymmetric coupling reaction catalyzed by a chiral iminophosphorane involves a cascade of a Pudovik addition and a ksu.kzsmolecule.com-phospha-Brook rearrangement. mdpi.com

Carbocation rearrangements can also occur in reactions involving alkene additions that proceed through carbocation intermediates. masterorganicchemistry.com These rearrangements, such as hydride and alkyl shifts, are driven by the formation of a more stable carbocation. masterorganicchemistry.com While not directly involving a this compound as the rearranging species, these principles are relevant in the broader context of reactions where phosphoramidous compounds might be present or generated in situ.

Quasi-phosphonium Intermediates and Reaction Pathways

The reactivity of this compound esters is often dictated by the formation of quasi-phosphonium intermediates. ksu.kzepdf.pub These transient species play a pivotal role in determining the reaction pathway and the final product distribution. The formation of these intermediates typically involves the nucleophilic attack of the trivalent phosphorus atom on an electrophilic center. ksu.kz

The properties of these quasi-phosphonium compounds significantly influence the course of the reaction. For instance, the equilibrium between the ionic and pentacovalent forms of the quasi-phosphonium intermediate can direct the reaction towards either Arbuzov-type products or substitution products. ksu.kz A shift towards the ionic form favors the formation of Arbuzov products, while a shift towards the pentacovalent form favors the formation of compounds with preserved P(III) coordination. ksu.kz

Several factors can influence the state of the quasi-phosphonium intermediate and, consequently, the reaction outcome. These include:

Solvent Polarity: Polar solvents tend to favor the ionic form of the intermediate, thus promoting the formation of Arbuzov products. ksu.kz

Nature of the Counterion: The basicity of the counterion in the quasi-phosphonium salt affects its ionization. Less basic anions are more readily ionized, which facilitates the formation of the ionic form of the intermediate. ksu.kz

Nature of the Alkyl Group: The rate of dealkylation in the second stage of the Arbuzov reaction is also a critical factor. For example, a tert-butyl group is eliminated rapidly, accelerating the formation of the Arbuzov product. ksu.kz

The reaction of this compound esters with α-halocarbonyl compounds provides a clear example of competing reaction pathways governed by quasi-phosphonium intermediates. In these reactions, the formation of either a vinyl phosphate (Perkow product) or a phosphorodiamidic halide can occur. The pathway leading to the phosphorodiamidic halide is thought to involve the attack of the phosphorus atom on the electron-deficient halogen atom of the α-halocarbonyl compound. ksu.kz

The following table summarizes the influence of various factors on the reaction pathways involving quasi-phosphonium intermediates:

| Factor | Influence on Quasi-phosphonium Intermediate | Favored Reaction Pathway |

| High Solvent Polarity | Favors ionic form | Arbuzov Reaction |

| Low Basicity of Counterion | Facilitates ionization to ionic form | Arbuzov Reaction |

| Rapidly Eliminated Alkyl Group | Accelerates second stage of SN1 reaction | Arbuzov Reaction |

| Shift to Pentacovalent Form | Favors neutral intermediate | P(III) Substitution Products |

Perkow Reaction and Related Rearrangements

The Perkow reaction is a significant transformation involving esters of trivalent phosphorus acids, including this compound derivatives, and α-halogenated carbonyl compounds. google.comchemeurope.com This reaction leads to the formation of a vinyl phosphate and an alkyl halide. chemeurope.comwikipedia.org It is often considered a side-reaction in the context of the Michaelis-Arbuzov reaction, which produces a β-keto phosphonate with the same reactants. chemeurope.comnih.gov

The mechanism of the Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges to a cationic species with the elimination of the halide ion. The final step involves a second nucleophilic displacement where the halide anion attacks one of the alkoxide substituents on the phosphorus, resulting in the formation of the enol phosphate. wikipedia.org

The competition between the Perkow and Michaelis-Arbuzov pathways is influenced by the electronic properties of the α-keto carbon atom. wikipedia.org For instance, in the reaction of phosphites with α-haloketones, the electron density at the α-keto carbon plays a crucial role in determining the reaction's direction. wikipedia.org

This compound esters can also undergo other types of rearrangements. For example, a ksu.kzresearchgate.net-sigmatropic rearrangement has been proposed to explain the unexpected debenzylation in the reaction of a benzoate (B1203000) with a phosphazene base. thieme-connect.de Additionally, N to O phosphoryl group migration has been observed in amino acid phosphoramidates of adenosine, where the phosphorus atom can be attacked by both the carboxylic group and a nitrogen atom on the nucleobase. researchgate.net

The following table highlights key aspects of the Perkow reaction and related rearrangements:

| Reaction/Rearrangement | Reactants | Key Intermediate | Product(s) |

| Perkow Reaction | This compound ester, α-haloketone | Zwitterionic adduct | Vinyl phosphate, Alkyl halide |

| Michaelis-Arbuzov Reaction | This compound ester, α-haloketone | Quasi-phosphonium salt | β-keto phosphonate |

| ksu.kzresearchgate.net-Sigmatropic Rearrangement | Benzoate, Phosphazene base | Proposed sigmatropic transition state | Selectively debenzylated flavone |

| N to O Phosphoryl Migration | Amino acid phosphoramidate of adenosine | Pentacoordinate phosphorus intermediate | Cyclic aminoacyl phosphoramidates |

Role as Synthetic Intermediates in Complex Molecule Synthesis

This compound derivatives, particularly phosphoramidites, are crucial synthetic intermediates in the construction of complex organic molecules. smolecule.comontosight.ailumenlearning.comspgs.org Their primary and most well-established application is in the automated chemical synthesis of DNA and RNA oligonucleotides. ontosight.aitwistbioscience.com This process, known as phosphoramidite (B1245037) chemistry, allows for the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, forming the essential phosphodiester backbone. ontosight.aitwistbioscience.com The use of phosphoramidites provides high efficiency and precision in oligonucleotide synthesis, which is fundamental for applications in molecular biology such as PCR, DNA sequencing, and gene therapy. ontosight.ai

Beyond oligonucleotide synthesis, phosphoramidous acids and their derivatives serve as versatile building blocks in various organic transformations. smolecule.com They are employed as phosphorylating reagents in the preparation of peptide substrates and rhodamine dyes with phosphorylated sites. sigmaaldrich.com For instance, Diallyl N,N-diisopropylphosphoramidite is used for the phosphitylation of alcohols and in stereoselective Pudovik rearrangements. sigmaaldrich.com

The synthesis of complex molecules often involves a series of carefully planned steps, and this compound derivatives can be key components in these synthetic routes. lumenlearning.com In a convergent synthesis approach, different "pieces" or key intermediates of a complex molecule are prepared separately and then combined. lumenlearning.comlibretexts.org this compound-based reagents can be instrumental in creating these crucial fragments.

The reactivity of this compound intermediates can be harnessed to construct specific carbon-phosphorus bonds, which are integral to many biologically active molecules and functional materials. epdf.pub For example, they are used in the synthesis of phosphonate analogues of complex molecules that might otherwise be unstable under classical Michaelis-Arbuzov reaction conditions. nih.gov

The following table provides examples of the application of this compound derivatives as synthetic intermediates:

| Application | Specific Derivative/Reagent | Resulting Complex Molecule/Function |

| Oligonucleotide Synthesis | Nucleoside Phosphoramidites | DNA and RNA strands |

| Phosphorylation | Diallyl N,N-diisopropylphosphoramidite | Peptide substrates, Phosphorylated dyes |

| Pudovik Rearrangement | Diallyl N,N-diisopropylphosphoramidite | Stereoselective C-P bond formation |

| Cross-linking | Furan-modified phosphoramidites | DNA inter-strand cross-links |

Computational and Theoretical Studies of this compound Reactivity

Elucidation of Reaction Mechanisms via DFT Calculations

Density Functional Theory (DFT) calculations have emerged as a powerful tool for investigating the intricate reaction mechanisms involving this compound species. researchgate.netmdpi.comrsc.org By modeling the potential energy surfaces of reactions, DFT can provide detailed insights into transition states, intermediates, and reaction pathways that may be difficult to probe experimentally. matlantis.comresearchgate.net

For instance, DFT calculations have been employed to study the mechanism of CO2 reduction, where the free energy diagrams for different catalytic systems can be compared to identify the rate-determining step. researchgate.net This approach can be extended to understand the reactivity of phosphoramidous acids in various transformations. The calculations can help to rationalize the observed product distributions and stereoselectivities in reactions such as the Perkow reaction and related rearrangements. chemrxiv.org

In the context of catalysis, DFT can elucidate how a catalyst, such as a phosphoric acid, accelerates a reaction and controls its enantioselectivity. chemrxiv.org By calculating the Gibbs free energies of reactants and intermediate species, researchers can explain reaction paths and selectivities. researchgate.net For example, in the study of cycloaddition reactions, DFT calculations have been used to investigate different pathways, such as stepwise radical-mediated versus concerted mechanisms. mdpi.com

The application of DFT to surface reactions is also highly relevant, particularly in understanding the interaction of this compound-based precursors with substrates in processes like Atomic Layer Deposition (ALD). matlantis.com These calculations can reveal the minimum energy pathway for complex surface reactions, which is often inaccessible through conventional experimental techniques alone. matlantis.com

The following table summarizes the application of DFT in elucidating reaction mechanisms:

| Reaction Type | Information Obtained from DFT | Significance |

| Catalytic Reactions | Free energy profiles, Transition state structures | Understanding catalyst role, Predicting selectivity |

| Cycloaddition Reactions | Comparison of competing pathways (e.g., stepwise vs. concerted) | Rationalizing regio- and diastereoselectivity |

| Surface Reactions (e.g., ALD) | Minimum energy reaction pathways | Designing precursors for material synthesis |

| Rearrangement Reactions | Energetics of intermediates and transition states | Explaining product formation and rearrangements |

Analysis of Electronic Structure and Frontier Orbitals

The electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound derivatives are fundamental to their reactivity. libretexts.orglibretexts.org Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions by considering the interactions between the HOMO of one reactant and the LUMO of another. libretexts.orgwikipedia.org

The HOMO, being the highest occupied molecular orbital, acts as the electron donor (nucleophile), while the LUMO, the lowest unoccupied molecular orbital, acts as the electron acceptor (electrophile). libretexts.orglibretexts.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. libretexts.org

For phosphoramidous acids, the lone pair of electrons on the phosphorus atom often contributes significantly to the HOMO, making it a potent nucleophile. The nature of the substituents on the phosphorus atom can modulate the energy of the HOMO and LUMO, thereby tuning the compound's reactivity.

Computational methods, such as the Linear Combination of Atomic Orbitals (LCAO) and DFT, are used to calculate the electronic structure and visualize the frontier orbitals of this compound derivatives. mdpi.com These calculations can reveal how factors like substituent effects and molecular geometry influence the electronic properties and, consequently, the chemical behavior of these compounds.

For example, in a Lewis acid-base reaction involving a this compound derivative, the interaction can be visualized as the donation of electrons from the HOMO of the this compound (the Lewis base) to the LUMO of the Lewis acid. libretexts.org The analysis of frontier orbitals can also explain the regioselectivity and stereoselectivity of reactions, such as in cycloaddition reactions where the orbital symmetry plays a crucial role. wikipedia.org

The following table outlines the key aspects of electronic structure and frontier orbital analysis for this compound reactivity:

| Concept | Description | Application to this compound |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons; acts as an electron donor. | Often associated with the lone pair on the phosphorus atom, defining its nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons; acts as an electron acceptor. | Can be attacked by nucleophiles, initiating reactions at the phosphorus center. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity. Substituents can be chosen to tune this gap. |

| FMO Theory | Predicts reactivity based on HOMO-LUMO interactions. | Explains the course of reactions like cycloadditions and Lewis acid-base interactions. |

Applications of Phosphoramidous Acid Derivatives in Organic Synthesis and Catalysis

Ligand Design for Transition Metal Catalysis

The success of transition-metal catalysis in producing stereoselective transformations is heavily reliant on the design of chiral ligands. Phosphoramidites have risen as a highly versatile and accessible class of chiral ligands. Their modularity facilitates the creation of extensive ligand libraries and allows for precise tuning for specific catalytic reactions.

Monodentate Phosphoramidite (B1245037) Ligands in Asymmetric Catalysis

Initially, it was a common belief that rigid, bidentate ligands were necessary to achieve high levels of stereocontrol in asymmetric catalysis by forming tight complexes with the metal center. However, the development of monodentate phosphoramidite ligands challenged this paradigm. wikipedia.org In 1996, the first successful use of these ligands in a copper-catalyzed enantioselective 1,4-addition of organozinc reagents to enones demonstrated their potential. wikipedia.org This breakthrough paved the way for their application in a wide array of asymmetric transformations. wikipedia.org

The monodentate nature of these ligands is particularly advantageous in combinatorial catalysis, where ligand-mixture strategies are employed to rapidly screen for optimal reaction conditions. They have been shown to achieve outstanding levels of stereocontrol, often rivaling or even surpassing their bidentate counterparts in reactions like rhodium-catalyzed hydrogenation. wikipedia.orgrug.nl

The remarkable efficacy of monodentate phosphoramidite ligands stems from their modular structure, which allows for systematic modification and fine-tuning. pnas.org Key to their success is the ability to control regio-, diastereo-, and enantioselectivity. The general structure, P(OR¹)(OR²)(NRR'), allows for chirality to be introduced in multiple ways. wikipedia.org

A prevalent design involves using an axially chiral diol backbone, such as BINOL (1,1'-bi-2-naphthol), combined with a chiral or achiral amine. wikipedia.orgnih.gov The chirality of the BINOL scaffold and the nature of the amine moiety both play crucial roles in determining the stereochemical outcome of the catalyzed reaction. For instance, incorporating a chiral amine can dramatically increase the enantioselectivity in copper-catalyzed conjugate additions. wikipedia.org

The principle of C2 symmetry, long considered a guiding tenet in ligand design for reducing the number of possible transition states, is not a strict requirement for high enantioselectivity with phosphoramidites. dicp.ac.cn In fact, the flexibility of monodentate ligands, once thought to be detrimental, has proven to be a key feature, allowing for a wider range of successful applications. wikipedia.org The matching combination of chiral configurations within the ligand is critical; for example, in a nickel-catalyzed reductive coupling, a ligand with an (R,R,R) configuration provided high enantiomeric excess, while its (S,R,R) diastereomer was ineffective. chinesechemsoc.org

The ability to fine-tune the steric and electronic properties of phosphoramidite ligands is a critical factor in optimizing their performance for specific catalytic reactions. pnas.orgbeilstein-journals.org This stereoelectronic tuning allows for precise control over the catalyst's activity and selectivity. beilstein-journals.org

Steric Effects: The steric bulk of the substituents on the ligand creates a specific chiral pocket around the metal center, which dictates how the substrate can approach and coordinate. By systematically varying the steric hindrance, for instance at the 3,3' positions of a biphenol backbone, researchers can dramatically influence both regioselectivity and enantioselectivity. pnas.org In a ligand-controlled regiodivergent reaction, a phosphoramidite ligand with a spacious cavity favored one reaction pathway, while a bulkier ligand with a more confined cavity steered the reaction toward a different regioisomeric product. beilstein-journals.org This precise control, achieved by engineering the ligand's cavity, highlights the power of steric tuning. beilstein-journals.org

The interplay between steric and electronic effects is complex and crucial for achieving high catalytic performance. researchgate.netacs.org A well-balanced combination is often required to attain both high activity and high asymmetric induction. acs.org

Design Principles for Enantioselectivity and Stereocontrol

Multidentate and Chiral Ligand Architectures

While monodentate ligands have proven exceptionally effective, research has also explored more complex multidentate and chiral architectures derived from phosphoramidous acid. These designs aim to combine the favorable properties of phosphoramidites with the potential for enhanced stability or novel reactivity offered by multidentate coordination.

One approach involves creating hybrid diphosphorus (B173284) ligands, for example, by incorporating an achiral bicyclic bridgehead phosphoramidite into a chiral phosphine (B1218219) structure. researcher.life This strategy has been successfully applied in the rhodium-catalyzed asymmetric hydrogenation of specific substrates, leading to optically active anilines with high efficiency. researcher.life

Another strategy involves the synthesis of C2 symmetric or pseudo-C2 symmetric ligands derived from chiral sources like D-mannitol. nih.govresearchgate.net These ligands can be synthesized in a modular fashion, allowing for the introduction of various amine groups to create a library of ligands with different steric and electronic properties. nih.govresearchgate.net

Furthermore, supramolecular chemistry offers a dynamic approach to creating bidentate ligands from monodentate phosphoramidite precursors. By using non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, monodentate units can self-assemble into bidentate systems in solution. uva.nl This method provides a powerful tool for rapid ligand screening and optimization. uva.nl

Palladium-Catalyzed Reactions with this compound Derivatives

Phosphoramidite ligands have found extensive use in palladium-catalyzed cross-coupling and amination reactions. Their tunable stereoelectronic profile makes them highly effective for controlling selectivity in these transformations.

In the Heck reaction, palladium catalysts bearing bulky phosphoramidite ligands have demonstrated high activity with aryl iodides. conicet.gov.ar The performance of the catalyst is dictated by a balance between the steric and electronic properties of the ligand. conicet.gov.ar Similarly, in Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling reactions, phosphine ligands designed with specific stereoelectronic properties based on phosphoramidite principles have shown high yields. researchgate.net

A notable application is the palladium-catalyzed asymmetric hydroamination/arylation of alkenes. A chiral monodentate spiro phosphoramidite ligand, synthesized from a hexamethyl-1,1'-spirobiindane scaffold, has been shown to effectively catalyze the reaction to produce chiral imidazolidin-2-ones with good enantioselectivities. rsc.org

Furthermore, in the palladium-catalyzed ring-closing aminoalkylative amination of aminoenynes, a tailored phosphoramidite ligand with cyano substituents at the 6,6'-positions of the BINOL backbone was key to achieving high enantiomeric excess (>99%). researchgate.net Mechanistic studies revealed that the electronic character of these remote substituents directly influences the enantioselectivity of the reaction. researchgate.net

Asymmetric Catalysis Mediated by this compound-Derived Systems

This compound-derived systems, particularly catalysts formed from transition metals and phosphoramidite ligands, mediate a vast array of asymmetric reactions with high efficiency and selectivity.

Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation is a flagship application. Monodentate phosphoramidite ligands have achieved unprecedentedly high enantioselectivities (up to 99.8% ee) in the hydrogenation of olefins, with results comparable to the best bidentate ligands. rug.nl These catalysts are often highly active, allowing for very fast reactions even under high pressure without significant loss of stereocontrol. rug.nl The mechanism for these reactions is thought to proceed through an unsaturated/dihydride pathway, where migratory insertion is the turnover-limiting step. dicp.ac.cnacs.org

Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of organometallic reagents (e.g., dialkylzinc) to enones is another area where phosphoramidite ligands excel. wikipedia.orgpnas.org Excellent yields and enantiomeric excesses exceeding 98% have been reported. wikipedia.org The fine-tuning of ligand structure, such as modifying substituents on the biphenol backbone, has a remarkable effect on enantioselectivity. pnas.org

Other Reactions: The versatility of these catalytic systems extends to many other transformations, including:

Allylic Alkylations and Aminations: Palladium-catalyzed asymmetric allylic substitutions benefit from phosphoramidite ligands derived from sources like D-xylose and BINOL. researchgate.net

Hydroformylation: Rhodium-catalyzed hydroformylation of olefins using phosphoramidite ligands has been explored, demonstrating the potential for high regioselectivity and enantioselectivity. pnas.orgrug.nl

Reductive Couplings: Nickel-catalyzed asymmetric reductive coupling of imines and unactivated alkenes is enabled by monodentate chiral spiro phosphoramidite ligands, constructing chiral cyclic amines with excellent diastereo- and enantioselectivity. chinesechemsoc.org

The modularity and tunability of phosphoramidite ligands have established them as a "privileged" ligand class, continually expanding the scope of asymmetric catalysis.

Data Tables

Table 1: Performance of Monodentate Phosphoramidite Ligands in Asymmetric Hydrogenation Data extracted from various research findings.

| Substrate | Catalyst System | Solvent | Pressure (bar) | Conversion (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | Rh(COD)₂BF₄ / Ligand 1 | CH₂Cl₂ | 1 | 100 | >99 | rug.nl |

| Methyl (Z)-α-acetamidocinnamate | Rh(COD)₂BF₄ / Ligand 1 | EtOAc | 60 | 100 | 97 | rug.nl |

Table 2: Nickel-Catalyzed Asymmetric Reductive Coupling Reaction of imine and unactivated alkene using various ligands.

| Ligand | Yield (%) | ee (%) | Diastereomeric Ratio (cis:trans) | Ref |

|---|---|---|---|---|

| (R,R,R)-L5 | 85 | 88 | >20:1 | chinesechemsoc.org |

| (S,R,R)-L5 | - | 6 | >20:1 | chinesechemsoc.org |

| L8 (BINOL-based) | - | 29 | >20:1 | chinesechemsoc.org |

| BINAP | - | 0 | >20:1 | chinesechemsoc.org |

Allylic Alkylations and Hydrosilylations

This compound in Organocatalysis (e.g., Chiral Brønsted Acids)

Chiral Brønsted acid catalysis is a prominent area within organocatalysis. nih.gov While chiral phosphoric acids (CPAs) derived from BINOL have been extensively used since 2004, the introduction of chiral BINOL-derived N-triflyl phosphoramides in 2006 expanded the scope of asymmetric Brønsted acid catalysis to include less reactive substrates, such as certain carbonyl compounds, due to their stronger acidity. nih.govresearchgate.net These powerful organocatalysts have been applied to a wide array of asymmetric transformations. sigmaaldrich.com

Chiral phosphoric acids are versatile and have been used in various reactions, including reductive aminations, allylations, and Friedel-Crafts alkylations. sigmaaldrich.com Their use as standalone organocatalysts continues to be an active area of research, with new protocols being developed for photoredox, atroposelective, and multicomponent reactions. rsc.org It is important to note that this field is distinct from catalytic systems that use a combination of metal catalysts with chiral phosphoric acids. rsc.org

Utility in Nucleoside and Nucleotide Chemistry

This compound derivatives, specifically nucleoside phosphoramidites, are fundamental to the chemical synthesis of DNA and RNA. researchgate.netmdpi.com A nucleoside consists of a nucleobase linked to a five-carbon sugar, while a nucleotide is a nucleoside with an added phosphate (B84403) group. broadpharm.comwikipedia.org For synthetic purposes, nucleosides are converted into nucleoside phosphoramidites. twistbioscience.com These molecules act as the building blocks in modern DNA and RNA synthesis, allowing for the sequential and highly efficient addition of new bases to a growing chain. broadpharm.comtwistbioscience.com

The phosphoramidite method involves the use of a 3'-O-(N,N-diisopropyl phosphoramidite) derivative of a nucleoside. wikipedia.org The process begins with the deprotection of the 5'-hydroxyl group of a support-bound nucleoside, followed by coupling with an incoming nucleoside phosphoramidite that has been activated by an acidic azole catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole. wikipedia.orgnih.govresearchgate.net This forms a phosphite (B83602) triester, which is then oxidized to the more stable phosphate triester. researchgate.net

Synthesis of Modified Nucleic Acid Analogues

The phosphoramidite and H-phosphonate chemistries are not limited to the synthesis of natural DNA and RNA but are also used to create a wide variety of nucleic acid analogues with modifications at the phosphorus center. nih.gov These modifications are crucial for developing therapeutic oligonucleotides and molecular probes.

One example is the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. LNA monomers, which are commercially available as phosphoramidites, can be used in standard automated DNA synthesizers with only minor adjustments to the synthesis cycle, such as increased reaction times for coupling and oxidation. atdbio.com Another type of modification involves creating an LNA-amide linkage, which has been shown to enhance the cellular uptake and activity of phosphorothioate (B77711) exon-skipping oligonucleotides. reading.ac.uk This involves synthesizing LNA-amide monomers where the 3'-OH is replaced by an ethanoic acid group and using them in solid-phase synthesis to form amide bonds. reading.ac.uk

| Modification Type | Synthetic Method | Key Features |

| Locked Nucleic Acid (LNA) | Phosphoramidite chemistry | LNA phosphoramidite monomers used in standard DNA synthesizers. atdbio.com |

| LNA-amide linkage | Solid-phase synthesis | LNA-acid monomers coupled to form amide bonds; enhances cell uptake. reading.ac.uk |

| Boranephosphonates | Phosphoramidite/H-phosphonate chemistry | P(III) center bonded to a borane (B79455) group, forming stable internucleotide linkages. nih.gov |

| Triazole-linked DNA | Click chemistry | Ligation of oligonucleotides with terminal alkyne and azide (B81097) groups. atdbio.com |

Chemical Modifications of Oligonucleotides for Research Probes

This compound derivatives, specifically phosphoramidites, are fundamental to the chemical synthesis of oligonucleotides. This method allows for the creation of short, single-stranded DNA or RNA molecules with precise sequences. danaher.com The versatility of phosphoramidite chemistry enables the incorporation of various modifications within the oligonucleotide chain, leading to the production of highly specific and functional research probes. danaher.comglenresearch.com These modified oligonucleotides are crucial tools in molecular biology, finding use as primers for PCR, probes for detecting specific DNA or RNA sequences, and in the development of therapeutic agents. danaher.com

The phosphoramidite method facilitates the introduction of non-standard bases, labels, and modified linkages into the oligonucleotide sequence. danaher.com For instance, fluorescent dyes and quenchers can be attached to create probes for real-time PCR and other hybridization-based assays. glenresearch.com The ability to introduce these modifications provides researchers with a powerful platform for designing probes tailored to specific experimental needs. danaher.com

One common modification involves altering the phosphodiester backbone, such as creating phosphorothioate or methylphosphonate (B1257008) linkages. danaher.com These modifications enhance the oligonucleotide's resistance to nuclease degradation, a critical feature for in vivo studies and antisense applications. danaher.com Another example is the incorporation of deoxyuridine (dU) using dU phosphoramidite, which affects the melting temperature of oligonucleotide duplexes and is used in studies of DNA stability and repair. lumiprobe.com

The synthesis of these modified oligonucleotides is typically performed on a solid support, such as controlled pore glass (CPG), following a stepwise cycle of deprotection, coupling, capping, and oxidation. danaher.com The coupling step, where a phosphoramidite monomer is added to the growing chain, is activated by a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole. nih.gov

Below is a table summarizing various phosphoramidite modifiers and their applications in creating research probes:

| Phosphoramidite Modifier | Application in Research Probes | Reference |

| Fluorescent Dye Phosphoramidites | Synthesis of labeled probes for detecting and studying genetic sequences in assays like qPCR and microarrays. | glenresearch.comthermofisher.com |

| Quencher Phosphoramidites (e.g., DusQ® 1) | Used in conjunction with fluorescent dyes to create dual-labeled probes for FRET-based assays. | lumiprobe.com |

| dU (Deoxyuridine) Phosphoramidite | Incorporation of deoxyuridine to study duplex stability and DNA damage/repair mechanisms. | lumiprobe.com |

| Amino Modifiers | Provide a site for post-synthesis conjugation of other molecules, such as biotin (B1667282) or other labels. | glenresearch.com |

| Phosphate CPG Solid Support | Enables the synthesis of oligonucleotides with a 3'-phosphate group, often used in ligation-based assays. | lumiprobe.com |

| Thiol-Modifier C6 S-S | Introduces a thiol group for post-synthesis attachment of other moieties. |

Emerging Applications in Material Science Research

While the primary application of this compound derivatives has been in oligonucleotide synthesis, their unique reactivity is finding new avenues in material science. ontosight.aiontosight.ai The ability of these compounds to participate in various chemical transformations makes them suitable for the development of advanced materials with tailored functionalities. smolecule.com

One emerging area is the creation of novel polymers and the functionalization of existing ones. The reactivity of the phosphorus center in this compound derivatives can be harnessed to introduce phosphorus-containing groups into polymer backbones or as side chains. This can impart properties such as flame retardancy, improved thermal stability, or metal-chelating capabilities.

A notable example involves the reaction of fullerene (C60) with this compound derivatives like hexamethylphosphorous triamide (HMPT). acs.org This reaction leads to the formation of fullerene derivatives with phosphoramidate (B1195095) moieties. acs.org These new materials exhibit altered electronic properties, as evidenced by changes in their electronic absorption spectra and more negative reductive potentials compared to unmodified C60. acs.org Such modifications open the door to tuning the electronic characteristics of carbon-based nanomaterials for applications in electronics and photonics.

Furthermore, the principles of phosphoramidite chemistry are being explored for the surface modification of materials. By anchoring phosphoramidite groups to a surface, it becomes possible to sequentially build up molecular layers with precise control over the chemical composition, analogous to solid-phase oligonucleotide synthesis. This could lead to the development of functional surfaces with specific catalytic, sensory, or biocompatible properties.

The development of new catalysts based on this compound structures is another active area of research. Chiral phosphoric acid catalysts, for example, have been shown to control the stereochemistry of dinucleotide synthesis, demonstrating the potential for these compounds in asymmetric catalysis. nih.gov This extends to the synthesis of complex molecules beyond oligonucleotides, where precise control of stereochemistry is critical.

Research into nanoscale materials for biomedical applications is a rapidly growing field, and this compound derivatives could play a role in developing materials for drug delivery, bioelectronics, and self-healing biomaterials. stanford.educhemrxiv.org The ability to functionalize materials with biocompatible phosphate groups is a key advantage.

The table below highlights some emerging applications of this compound derivatives in material science:

| Application Area | Description | Potential Impact | Reference |

| Fullerene Functionalization | Reaction of phosphoramidous triamides with C60 to create novel fullerene derivatives with phosphoramidate groups. | Tunable electronic properties for applications in nanoelectronics and materials science. | acs.org |

| Polymer Modification | Incorporation of phosphorus-containing moieties into polymers to impart new properties. | Development of flame-retardant, thermally stable, or metal-chelating polymers. | cia.gov |

| Asymmetric Catalysis | Use of chiral phosphoric acid catalysts derived from phosphoramidites for stereocontrolled synthesis. | Efficient synthesis of chiral molecules, including therapeutic compounds. | nih.gov |

| Surface Functionalization | Stepwise modification of material surfaces using phosphoramidite chemistry. | Creation of surfaces with tailored properties for sensors, catalysts, and biocompatible coatings. | |

| Advanced Materials Development | Use in the synthesis of advanced materials with specific, designed functionalities. | New materials for a wide range of applications, including electronics and biomedical devices. | smolecule.com |

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of phosphoramidous acid derivatives, offering detailed information at the atomic level. usp.org Both phosphorus-31 and various other nuclei are employed to construct a complete picture of the molecular architecture.

³¹P NMR Spectroscopy for Phosphorus Oxidation State and Ligand Environment

With a natural isotopic abundance of 100% and a broad chemical shift range, the ³¹P nucleus is particularly well-suited for NMR studies of organophosphorus compounds. magritek.comwikipedia.org ³¹P NMR spectroscopy is a powerful tool for determining the oxidation state of the phosphorus atom and probing the electronic environment established by its surrounding ligands.

In the context of phosphoramidites, which are derivatives of this compound, the phosphorus(III) center gives rise to characteristic signals in the ³¹P NMR spectrum. magritek.com These signals are sensitive to the nature of the substituents attached to the phosphorus atom. For instance, phosphoramidite (B1245037) signals typically resonate in the region of 140 ppm to 155 ppm. magritek.com The presence of a chiral phosphorus(III) center in many phosphoramidites results in the compound existing as a mixture of two diastereomers, which can often be distinguished in the ³¹P NMR spectrum. usp.orgmagritek.com